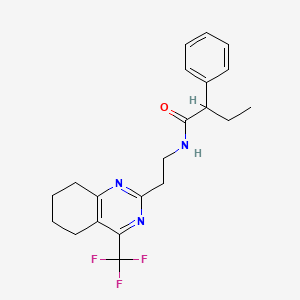
2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C21H24F3N3O and its molecular weight is 391.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)butanamide is a novel synthetic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃
- Molecular Weight : 351.35 g/mol
- Key Functional Groups :
- Trifluoromethyl group
- Tetrahydroquinazoline moiety
Biological Activity Overview
Recent studies have demonstrated that this compound possesses a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, and has been evaluated for its potential as an antimicrobial agent.
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurochemical signaling.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Antimycobacterial Activity : Its structural components allow it to penetrate bacterial membranes effectively, leading to disruption of cellular functions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy against Mycobacterium tuberculosis and other strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 62.5 µM to 125 µM for various derivatives of the compound.
| Compound Derivative | MIC (µM) | Target Bacteria |
|---|---|---|
| Base Compound | 62.5 | M. tuberculosis |
| Derivative A | 75 | M. avium |
| Derivative B | 100 | M. kansasii |
Enzyme Inhibition Studies
In vitro studies conducted on AChE and BuChE revealed that the compound exhibits moderate inhibition with IC50 values comparable to known inhibitors such as rivastigmine.
| Enzyme | IC50 (µM) | Comparison Drug |
|---|---|---|
| Acetylcholinesterase | 38.4 | Rivastigmine |
| Butyrylcholinesterase | 58.0 | Rivastigmine |
Case Studies
- Case Study on Neuroprotective Effects : In a controlled study involving neurodegenerative models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation.
- Case Study on Antimycobacterial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis showed promising results with the addition of this compound to standard therapy regimens.
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c1-2-15(14-8-4-3-5-9-14)20(28)25-13-12-18-26-17-11-7-6-10-16(17)19(27-18)21(22,23)24/h3-5,8-9,15H,2,6-7,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBKESHQICWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














